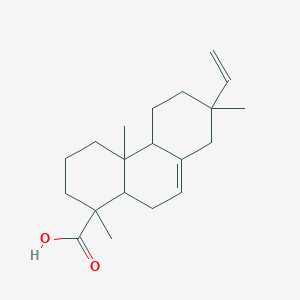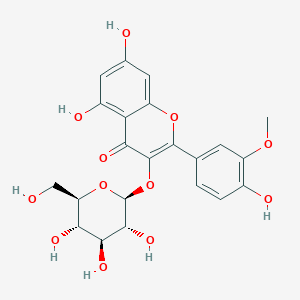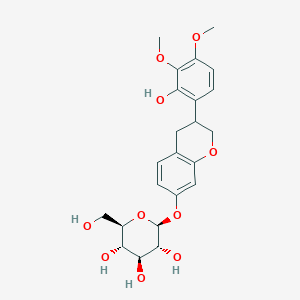
Isomucronulatol 7-O-glucoside
Overview
Description
Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus. This compound has garnered attention due to its potential anti-inflammatory properties, exhibiting weak inhibitory effects on lipopolysaccharide-stimulated production of interleukin-12 p40 in vitro . The molecular formula of this compound is C23H28O10, and it has a molecular weight of 464.46 g/mol .
Mechanism of Action
Target of Action
The primary targets of Isomucronulatol 7-O-glucoside are ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) . Ferroptosis is a form of regulated cell death and plays a crucial role in regulating carcinogenesis and tumor progression .
Mode of Action
This compound exhibits weak inhibitory effects on Lipopolysaccharides (LPS)-stimulated production of Interleukin-12 (IL-12) p40 in vitro . IL-12 is a cytokine that plays a key role in cell-mediated immunity. By inhibiting the production of IL-12 p40, this compound can potentially modulate immune responses .
Biochemical Pathways
This compound affects the ferroptosis pathway, a form of regulated cell death that is iron-dependent and characterized by the accumulation of lipid peroxides . It targets ferroptosis-related biomarkers, thereby influencing the progression of NSCLC .
Result of Action
The result of this compound’s action is the potential inhibition of NSCLC growth . By targeting ferroptosis-related biomarkers, it may influence the progression of NSCLC and contribute to better prognoses for patients .
Biochemical Analysis
Biochemical Properties
Isomucronulatol 7-O-glucoside interacts with various biomolecules in the body. For instance, it has been found to have weak inhibitory effects on the production of IL-12 p40, a pro-inflammatory cytokine, when cells are stimulated with lipopolysaccharide (LPS) . This suggests that this compound may interact with the enzymes and proteins involved in the inflammatory response.
Cellular Effects
This compound has been shown to have effects on various types of cells. In particular, it has been found to have weak inhibitory effects on the production of IL-12 p40 in cells stimulated with LPS . This suggests that this compound may influence cell function by modulating the inflammatory response.
Molecular Mechanism
It is known to exhibit weak inhibitory effects on the production of IL-12 p40 in cells stimulated with LPS . This suggests that it may exert its effects at the molecular level by interacting with the enzymes and proteins involved in the inflammatory response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isomucronulatol 7-O-glucoside typically involves the extraction of Astragalus membranaceus roots. The roots are subjected to solvent extraction, followed by purification through crystallization . The compound can also be synthesized by mixing Astragalus extract with mucronulatol alcohol, followed by solvent extraction and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction techniques such as microwave-assisted extraction, enzymatic extraction, and ultrasonic extraction. These methods are efficient in isolating the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Isomucronulatol 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Isomucronulatol 7-O-glucoside has a wide range of scientific research applications:
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in inhibiting osteoarthritis-related molecules and targeting ferroptosis-related biomarkers in non-small cell lung cancer
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Isomucronulatol 7-O-glucoside can be compared with other similar flavonoid compounds:
- Dendromoniliside D
- Forsythoside B
- Isoacteoside
- Plantamajoside
- Wighteone
Uniqueness: this compound is unique due to its specific inhibitory effects on interleukin-12 p40 production and its potential anti-inflammatory properties . While other similar compounds may exhibit antioxidant and anti-inflammatory activities, the specific molecular interactions and pathways targeted by this compound set it apart .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZPHFBNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915595 | |
| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94367-43-8 | |
| Record name | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


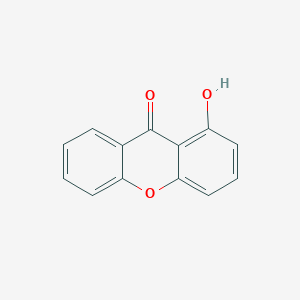
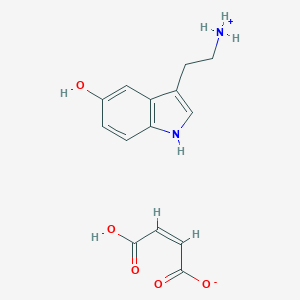
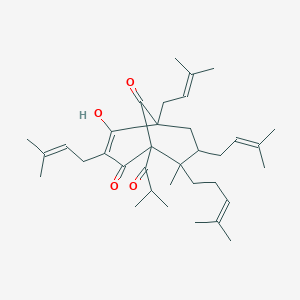
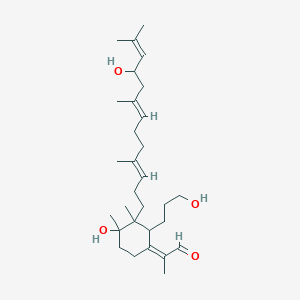
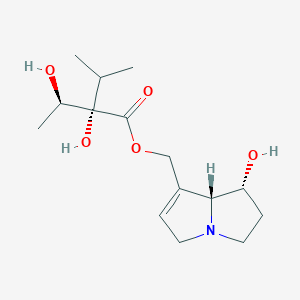
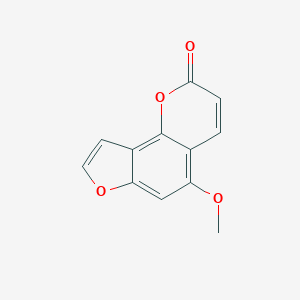
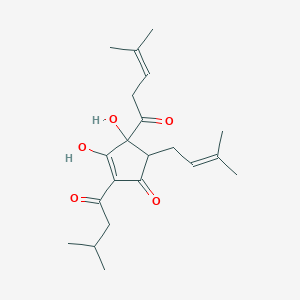
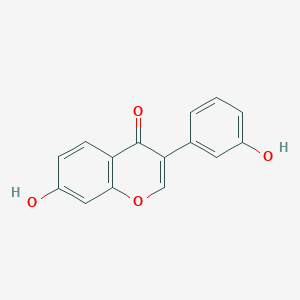
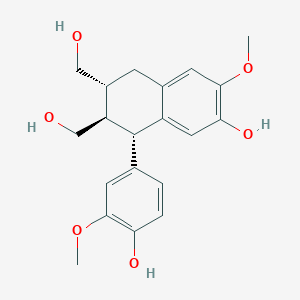
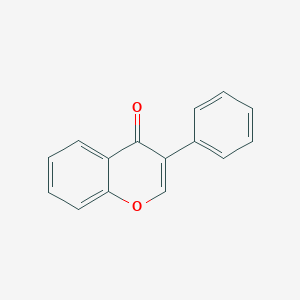
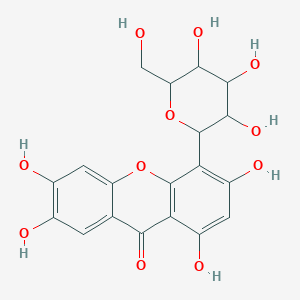
![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
